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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzamidoxime

Cat. No.: B1245326

An In-Depth Technical Guide to N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as 4-
(trifluoromethyl)benzamidoxime, is a fluorinated organic compound with potential
applications in medicinal chemistry and materials science. This technical guide provides a
comprehensive overview of its chemical and physical properties, detailed experimental
protocols for its synthesis, and an analysis of its structural characteristics. While direct
experimental data on its biological activity is limited, this guide also touches upon the known
activities of structurally related compounds to provide context for future research. All
guantitative data is presented in structured tables, and experimental workflows are visualized
using logical diagrams.

Chemical and Physical Properties

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is a white crystalline solid. Its core
structure consists of a benzene ring substituted with a trifluoromethyl group and a
hydroxycarboximidamide functional group.
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Identification and Structure
Property Value Reference
N'-hydroxy-4-
IUPAC Name (trifluoromethyl)benzenecarbox  [1]
imidamide
4-

(Trifluoromethyl)benzamidoxim

Synonyms e, (2)-N'-Hydroxy-4- iz
(trifluoromethyl)benzimidamide

CAS Number 22179-86-8 [3]

Molecular Formula CsH7FsN20 [1]

Molecular Weight 204.15 g/mol [1]

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(F
)(F)F

[1]

InChl Key

QCVFLUSIBKAKPC-
UHFFFAOYSA-N

[1]

hvsicochemical .

Property Value Reference
Melting Point 125-130 °C
Solubility Soluble in methanol. [2]

Physical State

Solid (Block-shaped crystals)

[2]

Experimental Protocols
Synthesis of N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide[2]

This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)benzonitrile

and hydroxylamine hydrochloride.
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Materials:

4-(trifluoromethyl)benzonitrile
Hydroxylamine hydrochloride
Anhydrous sodium carbonate
Ethanol

Deionized water

Methanol (for crystallization)

Procedure:

In a suitable reaction vessel, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of
ethanol.

In a separate beaker, prepare a solution of 0.4 mol of hydroxylamine hydrochloride in 40 mL
of water.

Add the hydroxylamine hydrochloride solution to the solution of 4-
(trifluoromethyl)benzonitrile.

Slowly add a solution of 0.4 mol of anhydrous sodium carbonate in 120 mL of water to the
reaction mixture.

Stir the mixture at 358 K (85 °C) for 5 hours.

After the reaction is complete, concentrate the mixture under vacuum to reduce the volume
of water.

Filter the resulting suspension to collect the solid product.
Wash the solid with cold water.

Dry the product under vacuum.
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» For further purification, recrystallize the crude product from methanol to obtain block-shaped
crystals suitable for X-ray diffraction.

Experimental Workflow:
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Caption: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide.
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Spectral Data

While detailed spectral data with peak assignments for N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide is not readily available in the searched literature, the
availability of 1D NMR and IR spectra has been confirmed.[4] The following sections describe
the expected spectral characteristics based on the compound's structure.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,
the amine (-NHz) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely
appear as a complex multiplet in the downfield region (typically & 7.0-8.0 ppm). The chemical
shifts of the -NH2 and -OH protons can be broad and their positions variable depending on the
solvent and concentration.

3C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring,
the trifluoromethyl group, and the carboximidamide group. The carbon of the trifluoromethyl
group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic
carbons will resonate in the typical range of d 120-140 ppm, and the carbon of the C=NOH
group will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups
present in the molecule. Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm™1.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm™2.

C=N stretch: A medium to strong absorption band around 1640-1690 cm~1.

C-F stretch: Strong absorption bands in the region of 1000-1350 cm~1.

Aromatic C-H stretch: Bands above 3000 cm™1.
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e Aromatic C=C stretch: Bands in the 1450-1600 cm~1 region.

Crystallographic Data

A single-crystal X-ray diffraction study of (Z)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide has
provided detailed structural information.[2]

Parameter Value Reference
Crystal System Monoclinic [2]
Space Group P2i/c [5]
a (A) 9.8706 (8) 5]
b (A) 11.2540 (12) [5]
c (A 8.4033 (7) [5]
B (%) * 104.61 (2) [5]
Volume (A3) 903.29 (16) [5]
z 4 5]
Calculated Density (Mg m=3) **  1.501 [5]

The study reveals that in the solid state, the molecule adopts a Z configuration with respect to
the C=N bond.[2] The hydroxyimidamide unit is nearly planar. The crystal structure is stabilized
by intermolecular O—H---N and N—H---O hydrogen bonds, which form centrosymmetric dimers
and zigzag chains.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data on the biological activity, mechanism of
action, and associated signaling pathways for N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide. However, the benzamidoxime scaffold is present in
various biologically active molecules. For context, related compounds have shown activities
such as:
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e Enzyme Inhibition: Some trifluoromethyl-containing compounds have been investigated as

inhibitors of enzymes like a-amylase and a-glucosidase.[6][7]

» Antiproliferative Activity: Benzamide derivatives have been explored as histone deacetylase
(HDAC) inhibitors with antiproliferative effects on cancer cell lines.[8]

It is important to note that these activities are for structurally related compounds and may not
be directly applicable to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Further
research is required to elucidate the specific biological profile of the title compound.
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Caption: A logical workflow for investigating the biological activity.

Conclusion

This technical guide has consolidated the available chemical and physical data for N'-hydroxy-
4-(trifluoromethyl)benzenecarboximidamide. A reliable synthesis protocol and detailed
crystallographic information provide a solid foundation for researchers. While the biological
activity of this specific molecule remains to be thoroughly investigated, the structural motifs
present suggest potential for exploration in various therapeutic areas, particularly in enzyme
inhibition and antiproliferative studies. The information presented herein serves as a valuable
resource to guide future research and development efforts involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical and physical properties of N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245326#chemical-and-physical-properties-of-n-
hydroxy-4-trifluoromethyl-benzenecarboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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